(1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate
Description
(1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate (CAS: 1471195-73-9) is a chiral cyclohexane derivative featuring a benzyloxycarbonyl (Cbz) protective group on the amino moiety and an acetate ester at the cyclohexyl position. Its stereochemistry and functional groups make it valuable in pharmaceutical synthesis, particularly as an intermediate for bioactive molecules. The compound’s InChIKey (XJBNGJBKCDCYHC-UHFFFAOYSA-N) highlights its unique structural identity, while its commercial availability from four suppliers (as of 2025) underscores its industrial relevance .
Properties
IUPAC Name |
[(1R,3S)-3-(phenylmethoxycarbonylamino)cyclohexyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12(18)21-15-9-5-8-14(10-15)17-16(19)20-11-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-11H2,1H3,(H,17,19)/t14-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONUIJYJMHZWAO-LSDHHAIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCC(C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CCC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. The process generally starts with the cyclohexyl acetate, which undergoes a series of reactions to introduce the Cbz-protected amino group. Common reagents used in this synthesis include di-tert-butyl dicarbonate (Boc2O) and various bases such as triethylamine (NEt3) or pyridine (Py) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
The reactions typically require specific conditions such as temperature control, solvent selection, and the use of catalysts. For example, oxidation reactions may be carried out in dichloromethane (CH2Cl2) at room temperature, while reduction reactions might require anhydrous conditions and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols .
Scientific Research Applications
(1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group provides stability and facilitates the compound’s binding to its target. The cyclohexyl acetate moiety may interact with hydrophobic pockets within the target, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with (1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate, enabling comparative analysis of their properties and applications.
(1R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 2171290-38-1)
- Structural Differences : Replaces the benzyloxy group with a fluorenylmethoxycarbonyl (Fmoc) group and incorporates an indene ring system.
- Applications : The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal with piperidine .
- Commercial Availability: Limited to 1 supplier, suggesting niche use compared to the more accessible Cbz-protected target compound .
(1R,3S)-3-(1,3-Dioxoisoindolin-2-Yl)Cyclohexyl Acetate (CAS: 750649-38-8)
- Structural Differences: Substitutes the Cbz-amino group with a 1,3-dioxoisoindolin-2-yl moiety, a phthalimide-derived protective group.
- Properties : The electron-withdrawing phthalimide group may enhance stability but requires harsher conditions (e.g., hydrazine) for deprotection.
- Commercial Availability : Available from 6 suppliers, indicating broader utility in heterocyclic chemistry .
(1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid (CAS: Not provided)
- Structural Differences: Features a dichlorovinyl and dimethyl cyclopropane group instead of the Cbz-amino-acetate system.
- Applications : Likely used in agrochemicals or insecticides, given the dichlorovinyl group’s prevalence in pesticidal compounds.
- Commercial Availability : 3 suppliers, reflecting specialized industrial applications .
Key Comparative Data
| Compound Name (CAS) | Key Functional Groups | Protective Group | Suppliers | InChIKey |
|---|---|---|---|---|
| Target Compound (1471195-73-9) | Cbz-amino, acetate ester | Cbz | 4 | XJBNGJBKCDCYHC-UHFFFAOYSA-N |
| Fmoc-Indene Derivative (2171290-38-1) | Fmoc-amino, indene ring | Fmoc | 1 | Not available |
| Phthalimide Derivative (750649-38-8) | Phthalimide, acetate ester | Phthalimide | 6 | ZDNOUOSAVXNPDI-NWDGAFQWSA-N |
| Dichlorovinyl Cyclopropane Derivative (N/A) | Dichlorovinyl, dimethyl cyclopropane | None | 3 | Not available |
Biological Activity
(1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate, also known by its CAS number 1359987-62-4, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 291.35 g/mol
- CAS Number : 1359987-62-4
The biological activity of this compound is primarily attributed to its structural components, which allow for interaction with various biological targets. The benzyloxycarbonyl group enhances the lipophilicity and stability of the molecule, potentially facilitating its absorption and bioavailability.
1. Antimicrobial Activity
Recent studies have indicated that derivatives of cyclohexyl acetate compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various strains of bacteria, including Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.4 μM |
| Escherichia coli | 16.5 μM |
| Bacillus cereus | 9.5 μM |
These results suggest that this compound may possess potential as an antimicrobial agent .
2. Anti-inflammatory Activity
In vitro studies have demonstrated that compounds related to this compound exhibit anti-inflammatory effects comparable to established anti-inflammatory drugs like dexamethasone. The anti-inflammatory ratio observed was significant, indicating a promising avenue for therapeutic applications in inflammatory diseases .
Case Studies
A notable case study involved the synthesis of a series of benzyloxycarbonyl derivatives and their biological evaluation. Among these derivatives, those similar to this compound were screened for their antibacterial and anti-inflammatory activities. The results indicated that modifications in the substituent groups significantly influenced the biological activity, leading to the identification of more potent compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate, and how can stereochemical purity be ensured?
- Methodology :
- Stepwise Protection : Use benzyloxycarbonyl (Cbz) groups to protect the amine during synthesis, as demonstrated in analogous cyclohexane derivatives .
- Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to maintain (1R,3S) configuration. Monitor enantiomeric excess via chiral HPLC .
- Key Reaction : Cyclohexyl acetate formation via esterification under anhydrous conditions (e.g., acetic anhydride with catalytic H<sup>+</sup>).
- Validation : Confirm stereochemistry using X-ray crystallography (as in ) or NOESY NMR to assess spatial proximity of protons .
Q. What analytical techniques are critical for characterizing this compound?
- Core Methods :
| Technique | Purpose | Example Parameters |
|---|---|---|
| NMR | Confirm structure and stereochemistry | <sup>1</sup>H (400 MHz), <sup>13</sup>C (100 MHz) in CDCl3 |
| HPLC | Assess purity and enantiomeric excess | C18 column, 70:30 acetonitrile/water, 1 mL/min |
| FT-IR | Identify functional groups (e.g., C=O, NH) | Peaks at ~1720 cm<sup>-1</sup> (ester), ~1650 cm<sup>-1</sup> (amide) |
- Advanced Options : High-resolution mass spectrometry (HRMS) for exact mass validation .
Advanced Research Questions
Q. How does the stereochemistry of (1R,3S)-configured compounds influence their biological interactions?
- Case Study : Analogues like (3S)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxyhexanoic acid show stereospecific binding to enzymes (e.g., proteases) due to spatial alignment of the NH and ester groups .
- Experimental Design :
- Compare (1R,3S) vs. (1S,3R) isomers in enzyme inhibition assays.
- Use molecular docking simulations to map binding pockets (e.g., AutoDock Vina) .
- Data Interpretation : A 10–20% difference in IC50 values between stereoisomers indicates stereochemical dependency .
Q. What strategies resolve contradictions in stability data for benzyloxycarbonyl-protected amines under varying pH conditions?
- Observed Contradictions :
- Stability in acidic media (pH 2–4) but rapid deprotection at pH > 8 .
- Resolution Framework :
Controlled Degradation Studies : Incubate compound in buffers (pH 2–12) at 37°C. Monitor via HPLC for byproducts (e.g., free amine).
Mechanistic Analysis : Base-catalyzed hydrolysis of the Cbz group follows pseudo-first-order kinetics. Calculate rate constants (k) to model degradation .
- Recommendation : Store at pH 5–6 (neutral to slightly acidic) under inert atmosphere .
Q. How can computational methods predict the reactivity of the cyclohexyl acetate moiety in peptide coupling reactions?
- Workflow :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrophilicity of the acetate group.
- Solvent Effects : Simulate in DMF or THF using PCM models .
- Validation : Compare predicted activation energies with experimental yields in amide bond formation (e.g., EDCI/HOBt coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
